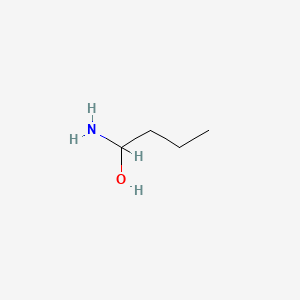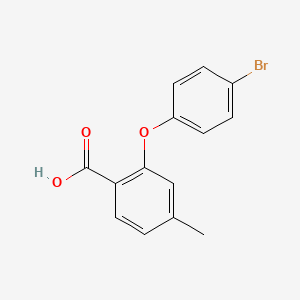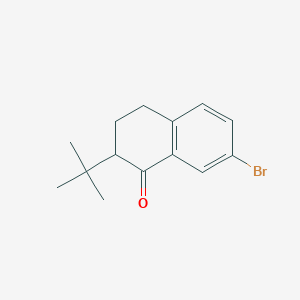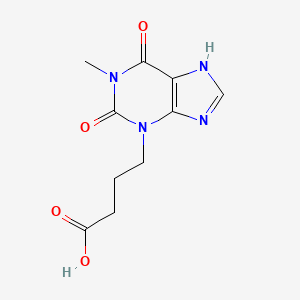
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate
Vue d'ensemble
Description
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate is a chemical compound known for its versatile applications in organic synthesis and industrial chemistry. It is characterized by the presence of a tert-butyl group, a cyano group, and a methylpyridinyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate typically involves the reaction of 2-cyano-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyridines.
Hydrolysis: 2-cyano-6-methylpyridine and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the cyano group.
Applications De Recherche Scientifique
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (2-cyano-4-methylpyridin-3-yl)carbamate
Uniqueness
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-9(6-10(7-13)14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) |
Clé InChI |
IGHJXFNVMDSUHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














